molecular formula C11H18ClNO3 B1583064 Isoproterenol hydrochloride CAS No. 949-36-0

Isoproterenol hydrochloride

Cat. No. B1583064
CAS RN: 949-36-0
M. Wt: 247.72 g/mol
InChI Key: IROWCYIEJAOFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoproterenol hydrochloride is a synthetic sympathomimetic amine that is structurally related to epinephrine but acts almost exclusively on beta receptors . It is a white to practically white, crystalline powder . The molecular formula is C11H17NO3•HCl . It is used to treat certain types of abnormal heartbeats, heart failure (weak heart), and shock .


Molecular Structure Analysis

The molecular structure of Isoproterenol hydrochloride is 3,4-Dihydroxy-α-[(isopropylamino)methyl] benzyl alcohol hydrochloride . The molecular weight is 247.72 .


Chemical Reactions Analysis

Isoproterenol hydrochloride does not undergo hazardous reactions under normal processing .


Physical And Chemical Properties Analysis

Isoproterenol hydrochloride is a white or off-white crystalline powder . It is soluble in water . The melting point is between 165°C and 170°C .

Scientific Research Applications

  • Myocardial Infarction Models : Isoproterenol is used to induce acute myocardial infarction in animal models. This is important for studying the pathophysiology of heart diseases and testing potential therapeutic interventions. For example, Timercan et al. (2019) used isoproterenol to induce myocardial infarction in rats, examining the role of advanced glycation end products in the development of the condition (Timercan et al., 2019).

  • Cardiotoxicity and Immune Response : Isoproterenol is used to study cardiotoxicity and the related immune response. Forte et al. (2020) discovered that a high dose of isoproterenol in mice triggers an adaptive immune response against the heart, highlighting its utility in researching autoimmune aspects of heart failure (Forte et al., 2020).

  • Stability and Pharmacokinetics Studies : Research on the stability of isoproterenol in various conditions, like in polyvinyl chloride bags, helps in understanding its chemical properties and potential uses in clinical settings. A study by Van Matre et al. (2022) evaluated the stability of isoproterenol hydrochloride injection in different storage conditions (Van Matre et al., 2022).

  • Electrochemical Analysis : Research by Ebrahimi & Beitollahi (2021) developed an electrochemical sensor for the quantification of isoproterenol, demonstrating its applications in analytical chemistry and drug monitoring (Ebrahimi & Beitollahi, 2021).

  • Heart Failure Models : Isoproterenol is used in creating chronic heart failure models in animals. Ren et al. (2019) utilized isoproterenol in an implanted mini-pump to induce heart failure in mice, aiding in the study of cardiac remodeling and dysfunction (Ren et al., 2019).

  • Cardiac Hypertrophy and Energy Metabolism : Studies like that by Srivastava et al. (2021) explored the role of isoproterenol in cardiac hypertrophy and its impact on energy metabolism, providing insights into potential therapeutic targets for heart diseases (Srivastava et al., 2021).

Safety And Hazards

Isoproterenol hydrochloride may induce cardiac arrhythmias and myocardial ischemia in patients, especially those with coronary artery disease . It is contraindicated in patients with tachycardia, ventricular arrhythmias, and angina pectoris . Some common adverse reactions include tachycardia and palpitations .

Future Directions

While Isoproterenol hydrochloride has been used in the treatment of certain heart conditions and shock, its use in advanced cardiac life support has largely been supplanted by the use of other adrenergic agents . Future research may focus on optimizing the use of Isoproterenol hydrochloride in treating heart failure and other conditions .

properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROWCYIEJAOFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3.ClH, C11H18ClNO3
Record name ISOPROTERENOL HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6025486
Record name Isoproterenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isoproterenol hydrochloride is an odorless white crystalline powder. Slightly bitter taste. Aqueous solutions turn brownish-pink upon prolonged exposure to air. (NTP, 1992)
Record name ISOPROTERENOL HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992)
Record name SID50085961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name ISOPROTERENOL HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Isoproterenol hydrochloride

CAS RN

51-30-9, 949-36-0
Record name ISOPROTERENOL HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (±)-Isoproterenol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoproterenol hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOPROTERENOL HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isomenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoprenaline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoproterenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROTERENOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIA2A74855
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

338 to 340 °F (NTP, 1992)
Record name ISOPROTERENOL HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoproterenol hydrochloride
Reactant of Route 2
Reactant of Route 2
Isoproterenol hydrochloride
Reactant of Route 3
Isoproterenol hydrochloride
Reactant of Route 4
Isoproterenol hydrochloride
Reactant of Route 5
Reactant of Route 5
Isoproterenol hydrochloride
Reactant of Route 6
Isoproterenol hydrochloride

Citations

For This Compound
5,550
Citations
MH Yang, H Wang, SN Han, X Jia, S Zhang… - Aging (Albany …, 2020 - ncbi.nlm.nih.gov
… circRNA expression occur in cardiac hypertrophy induced by isoproterenol hydrochloride. Here, we show that isoproterenol hydrochloride significantly affects circRNA expression in the …
Number of citations: 14 www.ncbi.nlm.nih.gov
N Kumar, SR Devineni, PR Gajjala, SK Dubey… - Journal of …, 2017 - Elsevier
… isoproterenol hydrochloride. The final step in the preparation of isoproterenol hydrochloride … consistently in HPLC analyses of isoproterenol hydrochloride were obtained from laboratory …
Number of citations: 18 www.sciencedirect.com
LE Klock, TD Miller, AH Morris, S Watanabe… - American Review of …, 1975 - atsjournals.org
Fifteen subjects with chronic bronchitis were treated with inhaled atropine sulfate, isoproterenol hydrochloride, or placebo in a double blind crossover trial. Each drug was inhaled 4 …
Number of citations: 88 www.atsjournals.org
GL Larsen, RJ Barron, EK Cotton… - American Review of …, 1979 - atsjournals.org
… per kg of body weight, 0.05 mg of isoproterenol hydrochloride per kg of body weight, or isotonic … The doses of atropine sulfate and isoproterenol hydrochloride were based on published …
Number of citations: 59 www.atsjournals.org
J Wen, J Shen, Y Zhou, X Zhao… - … Journal of Molecular …, 2020 - spandidos-publications.com
… However, the therapeutic potential of PQQ for isoproterenol hydrochloride (Iso)‑induced cardiac hypertrophy has not yet been explored, at least to the best of our knowledge. In the …
Number of citations: 15 www.spandidos-publications.com
AS Nayak, AJ Cutie, T Jochsberger… - Drug Development and …, 1986 - Taylor & Francis
The effect of various additives on the rate of degradation of eight isoproterenol hydrochloride aqueous formulations was studied. In addition, the reaction was studied at various pH …
Number of citations: 5 www.tandfonline.com
DS Kahn, G Rona, CI Chappel - … of the New York Academy of …, 1969 - Wiley Online Library
… In 1959, we found that isoproterenol hydrochloride would produce infarctlike cardiac necrosis in various species over a wide dose range.3 In contrast to the natural catecholamines, …
Number of citations: 116 nyaspubs.onlinelibrary.wiley.com
VK Prasad, RA Ricci, BC Nunning… - Journal of …, 1973 - Wiley Online Library
… for the determination of isoproterenol hydrochloride in parenteral formulations is described. This … Keyphrases 0 Isoproterenol hydrochloride solutions-spectrophotofluorometric analysis, …
Number of citations: 17 onlinelibrary.wiley.com
R Assael, JM Martt, GC Okeson - American Review of Respiratory …, 1975 - atsjournals.org
… The effects of isoproterenol hydrochloride and a placebo were studied, using … isoproterenol hydrochloride. Ten patients had no abnormality associated with isoproterenol hydrochloride …
Number of citations: 10 www.atsjournals.org
M Tariq, AA Al-Badr - Analytical profiles of drug substances, 1985 - Elsevier
Publisher Summary This chapter discusses the physical properties, synthesis, stability, pharmacokinetics and metabolism, and analytical methods of isoproterenol. Isoproterenol is the …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.